molecular formula C15H9BrClF3N6O B12793396 NS3736 CAS No. 265646-94-4

NS3736

Cat. No.: B12793396
CAS No.: 265646-94-4
M. Wt: 461.62 g/mol
InChI Key: PTWUMGQRIORASC-UHFFFAOYSA-N
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Description

Unii-4P8laf78C2, also known as NS-3736, is a chemical compound with the molecular formula C15H9BrClF3N6O. It is a urea derivative characterized by the presence of bromine, chlorine, and trifluoromethyl groups. The compound is identified by its systematic name, N-(4-bromo-2-(2H-tetrazol-5-yl)phenyl)-N’-(4-chloro-3-(trifluoromethyl)phenyl)urea .

Properties

CAS No.

265646-94-4

Molecular Formula

C15H9BrClF3N6O

Molecular Weight

461.62 g/mol

IUPAC Name

1-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]-3-[4-chloro-3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C15H9BrClF3N6O/c16-7-1-4-12(9(5-7)13-23-25-26-24-13)22-14(27)21-8-2-3-11(17)10(6-8)15(18,19)20/h1-6H,(H2,21,22,27)(H,23,24,25,26)

InChI Key

PTWUMGQRIORASC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)Br)C3=NNN=N3)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Unii-4P8laf78C2 typically involves the following steps:

    Formation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds, such as 4-bromo-2-(2H-tetrazol-5-yl)aniline and 4-chloro-3-(trifluoromethyl)phenyl isocyanate.

    Coupling Reaction: These intermediates are then coupled under controlled conditions to form the final product. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, with a base such as triethylamine to facilitate the coupling.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain pure Unii-4P8laf78C2.

Industrial Production Methods

In an industrial setting, the production of Unii-4P8laf78C2 follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.

    Automated Purification: Advanced purification techniques, including automated chromatography systems, are employed to ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Unii-4P8laf78C2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

  • **Substitution

Biological Activity

Unii-4P8laf78C2, also known as Weinbersterol disulfate B, is a sulfated tetrahydroxy steroid isolated from the marine sponge Petrosia weinbergi. This compound has garnered attention due to its unique structural features and significant biological activities, particularly its antiviral properties. This article delves into its biological activity, mechanisms of action, and relevant case studies.

PropertyValue
CAS Number 134515-54-1
Molecular Formula C30H52O10S2
Molecular Weight 636.9 g/mol
IUPAC Name [(2S,3S,5S,10S,13R,16S,17R)-16-hydroxy-13-(hydroxymethyl)-10-methyl-17-[4-(2-methyl-1-propan-2-ylcyclopropyl)butan-2-yl]-2-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate

Weinbersterol disulfate B exhibits its biological effects through several mechanisms:

  • Antiviral Activity : It has shown promising antiviral activity against feline leukemia virus and HIV. The compound's unique sulfation pattern is believed to enhance its interaction with viral components.
  • Cellular Signaling : The compound may influence cellular signaling pathways due to its ability to interact with various proteins involved in these processes.
  • Protein Interactions : Its structure allows for interactions with proteins that can modulate biological responses within cells.

Antiviral Efficacy

A study explored the antiviral efficacy of Weinbersterol disulfate B against HIV. The results indicated that the compound significantly inhibited viral replication in vitro. The mechanism was linked to the disruption of viral entry into host cells and interference with reverse transcriptase activity.

Cellular Studies

In cellular models, Weinbersterol disulfate B demonstrated a dose-dependent response in inhibiting cell proliferation in cancer cell lines. The compound's ability to induce apoptosis in these cells was attributed to its interaction with specific apoptotic pathways.

Comparative Analysis with Similar Compounds

Weinbersterol disulfate B can be compared with other sulfated steroids based on their biological activities:

CompoundSourceAntiviral ActivityOther Notable Effects
Weinbersterol disulfate B Petrosia weinbergiYes (HIV, Feline Leukemia)Induces apoptosis
Halistanol disulfate B Marine SpongesYesEnzyme inhibition
Psammaplin A disulfate Marine SpongesLimitedPotent enzyme inhibition

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